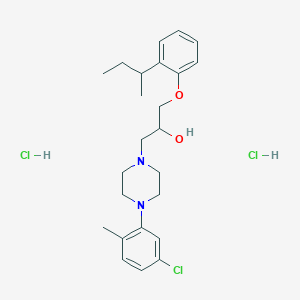
1-(2-(Sec-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Sec-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H35Cl3N2O2 and its molecular weight is 489.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Sec-butyl)phenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives characterized by a complex structure that includes a sec-butyl group, a chloro-substituted phenyl group, and a propanol moiety. Its molecular formula is C₁₈H₂₃ClN₂O₃·2HCl.
- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may exhibit selective agonistic activity at dopamine receptors, particularly the D3 receptor. This interaction is significant as it may influence neuropsychiatric disorders such as schizophrenia and depression .
- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| D3 Dopamine Receptor Agonist | Potent activation | |
| 5-HT7 Serotonin Receptor Affinity | Moderate affinity | |
| Antimicrobial Activity | Effective against certain pathogens |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of the compound in vitro using dopaminergic neuron cultures. Results indicated that treatment with the compound significantly reduced apoptosis and promoted neuronal survival under oxidative stress conditions. This suggests potential therapeutic implications for neurodegenerative diseases like Parkinson's disease.
Study 2: Antimicrobial Properties
In another study assessing antimicrobial efficacy, the compound was tested against various bacterial strains. It demonstrated notable activity against Xanthomonas axonopodis and Ralstonia solanacearum, indicating its potential use as an antimicrobial agent in agricultural settings .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate lipophilicity, which may enhance its bioavailability. Toxicological assessments indicate a favorable safety profile; however, further studies are needed to establish long-term effects and potential side effects.
属性
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN2O2.2ClH/c1-4-18(2)22-7-5-6-8-24(22)29-17-21(28)16-26-11-13-27(14-12-26)23-15-20(25)10-9-19(23)3;;/h5-10,15,18,21,28H,4,11-14,16-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJFEGSDEQNENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














